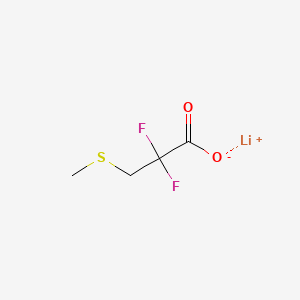
Lithium(1+) 2,2-difluoro-3-(methylsulfanyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 2,2-difluoro-3-(methylsulfanyl)propanoate is an organolithium compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2,2-difluoro-3-(methylsulfanyl)propanoate typically involves the reaction of 2,2-difluoro-3-(methylsulfanyl)propanoic acid with a lithium base. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the lithium salt. The general reaction scheme is as follows:
2,2-difluoro-3-(methylsulfanyl)propanoic acid+LiOH→Lithium(1+) 2,2-difluoro-3-(methylsulfanyl)propanoate+H2O
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2,2-difluoro-3-(methylsulfanyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atoms, resulting in the formation of non-fluorinated derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Non-fluorinated derivatives.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Lithium(1+) 2,2-difluoro-3-(methylsulfanyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: Investigated for its potential role in modulating biological pathways involving sulfur and fluorine atoms.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of sulfur-containing compounds is beneficial.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine and sulfur atoms.
Mechanism of Action
The mechanism of action of Lithium(1+) 2,2-difluoro-3-(methylsulfanyl)propanoate involves its interaction with molecular targets and pathways that are sensitive to lithium, fluorine, and sulfur atoms. The compound can modulate enzymatic activities and signaling pathways by altering the redox state and chemical environment of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Lithium difluoroacetate
- Lithium methylsulfanylacetate
- Lithium trifluoromethanesulfonate
Uniqueness
Lithium(1+) 2,2-difluoro-3-(methylsulfanyl)propanoate is unique due to the combination of fluorine and sulfur atoms in its structure. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2913241-77-5 |
|---|---|
Molecular Formula |
C4H5F2LiO2S |
Molecular Weight |
162.1 g/mol |
IUPAC Name |
lithium;2,2-difluoro-3-methylsulfanylpropanoate |
InChI |
InChI=1S/C4H6F2O2S.Li/c1-9-2-4(5,6)3(7)8;/h2H2,1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
JXLYRCUFBOILTI-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CSCC(C(=O)[O-])(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


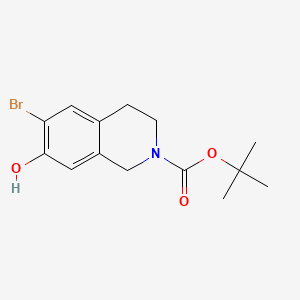
![7-Benzoyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13453373.png)

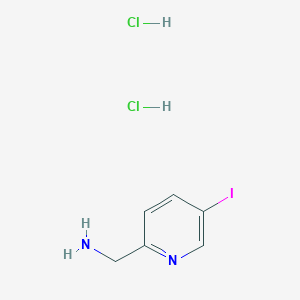
![{1-Aminospiro[3.3]heptan-1-yl}methanol hydrochloride](/img/structure/B13453398.png)
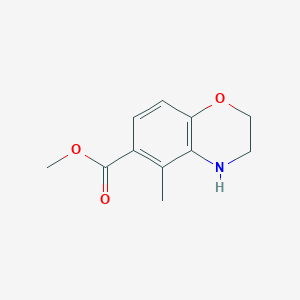
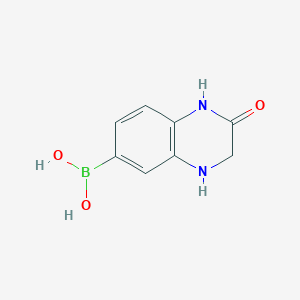
![2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13453434.png)
![3-Methyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B13453437.png)
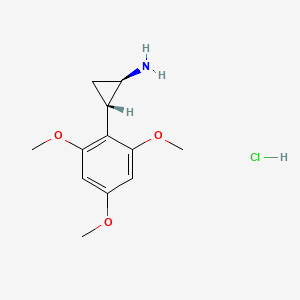
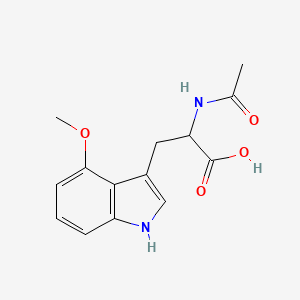
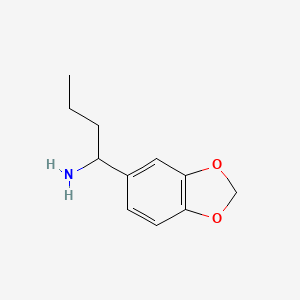
![tert-butyl N-{9-oxa-1-thiaspiro[5.5]undecan-4-yl}carbamate](/img/structure/B13453451.png)

